N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic sulfanyl acetamide derivative featuring a dihydropyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group at position 5 and a 4-bromophenylacetamide moiety via a thioether linkage.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5S2/c1-2-29-15-7-9-16(10-8-15)31(27,28)17-11-22-20(24-19(17)26)30-12-18(25)23-14-5-3-13(21)4-6-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPNYPFCMVXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as the underlying mechanisms of action supported by various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: C19H20BrN3O3S
- Molecular Weight: 433.35 g/mol
The structural features include a bromophenyl group, a sulfonamide moiety, and a pyrimidine derivative, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related compounds with similar structural motifs. For instance, derivatives containing the thiazole nucleus have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial lipid biosynthesis and inhibiting cell wall synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Activity (MIC) |
|---|---|---|
| D1 | Staphylococcus aureus | 8 µg/mL |
| D2 | Escherichia coli | 16 µg/mL |
| D3 | Candida albicans | 32 µg/mL |
Note: MIC = Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. A study focusing on derivatives of similar structures demonstrated significant cytotoxicity against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay.
Case Study: Anticancer Screening
In a comparative study, several compounds were tested for their efficacy against MCF7 cells:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| D6 | 5.0 | Induction of apoptosis |
| D7 | 3.5 | Cell cycle arrest at G2/M phase |
| D8 | 10.0 | Inhibition of proliferation |
Note: IC50 = Half-maximal Inhibitory Concentration
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and cell division.
- Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies: Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Key Differences: Replaces the 4-ethoxybenzenesulfonyl group with a methyl substituent at position 4 of the pyrimidinone ring.
- Synthesis : Yielded 79% with a melting point >259°C (decomposed), indicating high crystallinity.
- Spectral Data : 1H NMR (DMSO-d6) shows signals for NH groups (δ 12.48, 10.22) and aromatic protons (δ 7.61, 7.42) .
N-(4-Bromophenyl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
- Key Differences: Substitutes the dihydropyrimidinone core with a pyrazolo[3,4-d]pyrimidinone system and introduces a 4-fluorophenyl group.
- Implications : The fluorophenyl group may enhance metabolic stability, while the pyrazolo ring could influence π-π stacking interactions.
- Molecular Weight : 474.306 g/mol (vs. ~512 g/mol for the target compound), reflecting differences in substituent bulk .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences : Incorporates a morpholine ring and methoxy group, with a trimethylbenzenesulfonamide substituent.
- Implications : The morpholine group may improve aqueous solubility, while the sulfonamide could modulate target engagement .
Physicochemical and Analytical Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| N-(4-bromophenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (Target) | C21H19BrN3O5S2 | ~512 | 4-Ethoxybenzenesulfonyl, bromophenyl | N/A | N/A |
| 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide | C13H12BrN3O2S | 353.99 | Methyl, bromophenyl | 79 | >259 (dec.) |
| N-(4-Bromophenyl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide | C19H13BrFN5O2S | 474.31 | Fluorophenyl, pyrazolo-pyrimidinone | N/A | N/A |
Functional Implications of Substituents
- Bromophenyl vs. Fluorophenyl : Bromine’s higher atomic radius may increase van der Waals interactions, whereas fluorine’s electronegativity could enhance hydrogen bonding .
- Pyrimidinone vs. Pyrazolo-Pyrimidinone: The pyrazolo system introduces additional nitrogen atoms, which may participate in hydrogen bonding or coordinate metal ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
